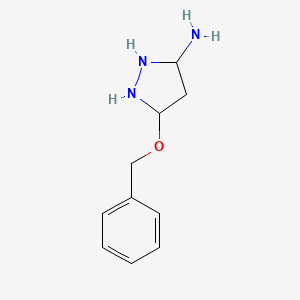
5-Phenylmethoxypyrazolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Fenilmetoxipirazolidin-3-amina es un compuesto heterocíclico que pertenece a la familia de las pirazolidinas. Este compuesto se caracteriza por la presencia de un grupo fenilmetoxilo unido al anillo de pirazolidina, lo que le confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la 5-Fenilmetoxipirazolidin-3-amina normalmente implica la reacción de precursores apropiados de pirazolidina con reactivos de fenilmetoxilo en condiciones controladas. Un método común implica el uso de 3-amino-5-hidroxipirazol como material de partida, que sufre una reacción con fenilmetanol en presencia de un catalizador adecuado . La reacción se suele llevar a cabo en condiciones de reflujo en un disolvente como el metanol o el etanol.
Métodos de Producción Industrial
La producción industrial de 5-Fenilmetoxipirazolidin-3-amina puede implicar rutas de síntesis similares pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas. Los principios de la química verde también se aplican para minimizar el impacto ambiental y aumentar la sostenibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 5-Fenilmetoxipirazolidin-3-amina experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo fenilmetoxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de fenilmetoxipirazolidin-3-ona.
Reducción: Formación de derivados de fenilmetoxipirazolidin-3-amina.
Sustitución: Formación de pirazolidin-3-aminas sustituidas con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
La 5-Fenilmetoxipirazolidin-3-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos y ligandos de receptores.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de la 5-Fenilmetoxipirazolidin-3-amina implica su interacción con dianas y vías moleculares específicas. Se sabe que el compuesto se une a determinadas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de enzimas específicas implicadas en las vías metabólicas, ejerciendo así sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Amino-5-hidroxipirazol
- 5-Amino-3-fenetilaminopirazol
- 2-(2-(3,5-difenil-4,5-dihidro-1H-pirazol-1-il)tiazol-4-il)-5-metoxifenol
Singularidad
La 5-Fenilmetoxipirazolidin-3-amina destaca por su singular grupo fenilmetoxilo, que le confiere propiedades químicas y físicas distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones, particularmente en el desarrollo de nuevos productos farmacéuticos y productos químicos especiales.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-phenylmethoxypyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clave InChI |
LIDCFSIOURJEAA-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















